N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
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Description
N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C20H17BrFN3O2 and its molecular weight is 430.277. The purity is usually 95%.
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Scientific Research Applications
New Salt Formation and Usage
- A study discussed the invention of a salt form of N-(4-bromo-2-methylphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide, highlighting its use in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).
Antimicrobial Activity
- Research on the reactivity of derivatives of this compound led to the creation of novel compounds with significant antimicrobial properties. These findings indicate potential applications in developing new antimicrobial agents (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Photoreactions in Different Solvents
- A study examined the photoreactions of a related compound, flutamide, in various solvents. Insights from this research could be relevant to understanding the behavior of N-(4-bromo-2-methylphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide under similar conditions (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).
Synthesis Methods
- The synthesis of various derivatives, including the compound , has been a focus in several studies. These studies explore efficient and novel synthesis methods that could be crucial for large-scale production or for creating derivatives with specific properties (Damjan Šterk, Zdenko Časar, M. Jukič, J. Košmrlj, 2012).
Schiff Bases and Thiazolidinone Derivatives
- The synthesis of Schiff bases and thiazolidinone derivatives from this compound has been reported. These derivatives have been evaluated for their antibacterial and antifungal activities, indicating potential pharmaceutical applications (N. Fuloria, S. Fuloria, R. Gupta, 2014).
Potential Pesticide Applications
- Some derivatives of N-(4-bromo-2-methylphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide have been characterized as potential pesticides. X-ray powder diffraction studies provided data useful for their identification and potential application in pest control (E. Olszewska, S. Pikus, B. Tarasiuk, 2008).
Pharmacological Properties
- A series of acetamide derivatives, including those related to the compound , were synthesized and assessed for various pharmacological properties such as cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. The study provided insights into the potential therapeutic applications of these compounds (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Free Radical Scavenging Activity
- A derivative, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), showed potent free radical scavenging activity. This indicates its potential use as an antioxidant in various applications (Khawla Boudebbous, Noudjoud Hamdouni, Houssem Boulebd, Wissame Zemamouche, A. Boudjada, Abdemadjid Debache, 2021).
Anti-Inflammatory Activity
- Novel derivatives of this compound have been synthesized and tested for anti-inflammatory activity. The results demonstrate its potential in developing new anti-inflammatory drugs (K. Sunder, Jayapal Maleraju, 2013).
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O2/c1-12-9-15(21)5-8-17(12)24-18(26)11-27-19-10-13(2)23-20(25-19)14-3-6-16(22)7-4-14/h3-10H,11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDBROOYISWBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=C(C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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